molecular formula C19H15ClN2O3S B15106901 4-[({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid

4-[({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid

Cat. No.: B15106901
M. Wt: 386.9 g/mol
InChI Key: OFGQEVHNHRMNSK-UHFFFAOYSA-N
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Description

4-[({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a benzoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a chlorophenyl derivative and a thioamide. The benzoic acid moiety is then introduced through a coupling reaction, often facilitated by a catalyst such as palladium in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and chlorophenyl group play crucial roles in binding to these targets, leading to various biological effects. The compound can modulate signaling pathways and inhibit the activity of certain enzymes, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C19H15ClN2O3S

Molecular Weight

386.9 g/mol

IUPAC Name

4-[[[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]methyl]benzoic acid

InChI

InChI=1S/C19H15ClN2O3S/c1-11-16(26-18(22-11)13-6-8-15(20)9-7-13)17(23)21-10-12-2-4-14(5-3-12)19(24)25/h2-9H,10H2,1H3,(H,21,23)(H,24,25)

InChI Key

OFGQEVHNHRMNSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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